2-(2-Fluorophenoxy)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3/c19-13-5-1-2-7-15(13)25-11-16(24)23-9-12(10-23)18-21-17(22-26-18)14-6-3-4-8-20-14/h1-8,12H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENLHMAESRGBOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)C3=NC(=NO3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Synthetic Route:
Starting from 2-fluorophenol, it can be reacted with an appropriate alkylating agent to introduce the ethanone moiety.
The resulting intermediate is then subjected to a cyclization reaction with a pyridine derivative.
The final step involves the formation of the 1,2,4-oxadiazole ring, which is introduced through a reaction involving nitriles and hydrazides.
Industrial Production Methods: Industrially, the preparation of this compound would utilize high-purity reagents and optimized reaction conditions to ensure high yields and purity. Techniques like column chromatography and recrystallization are often employed to isolate and purify the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidative reactions, especially at the azetidinyl moiety, leading to the formation of more oxidized derivatives.
Reduction: Reduction can occur at the oxadiazole ring, potentially breaking the ring to form amine derivatives.
Common Reagents and Conditions:
Oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).
Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution conditions often involve bases like sodium hydride (NaH) in polar aprotic solvents.
Major Products: Oxidation yields oxazolone derivatives, reduction leads to amine derivatives, and substitutions create a variety of substituted phenoxy compounds.
Chemistry:
Used as a building block for the synthesis of more complex molecules.
Utilized in studying reaction mechanisms and kinetics.
Biology:
Investigated for its potential as an enzyme inhibitor.
Explored for its biological activity in various in vitro assays.
Medicine:
Research is underway to explore its potential as a pharmaceutical lead compound, particularly in the treatment of certain cancers and neurological disorders.
Industry:
Applied in the development of new materials with specific electronic properties.
Utilized in the formulation of specialty chemicals and advanced polymers.
Mechanism of Action
Molecular Targets and Pathways:
It is known to interact with enzymes, potentially inhibiting their activity by binding to active sites.
The oxadiazole moiety can interact with metal ions, influencing metalloproteins and metalloenzymes.
Fluorine atoms enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share partial structural homology with the target molecule:
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone
- Structure : Contains a 1,2,4-triazole core instead of oxadiazole, a phenylsulfonyl group, and a 2,4-difluorophenyl substituent.
2-{[4-Allyl-5-(2-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-1-(4-Fluorophenyl)Ethanone
- Structure : Features a 1,2,4-triazole with an allyl substituent and a 4-fluorophenyl group.
2-[5-Fluoro-2-[(3-Thiophen-2-yl-1,2,4-Oxadiazol-5-yl)-Methylamino]-Phenoxy]-Ethanol
- Structure: Includes a 1,2,4-oxadiazole linked to a thiophene group and a fluoro-phenoxy ethanol chain.
- Key Differences: The thiophene substituent on the oxadiazole modifies π-π stacking interactions compared to the pyridinyl group in the target compound. The ethanol side chain enhances hydrophilicity, contrasting with the ethanone moiety’s lipophilic nature .
Lipophilicity and Solubility
- The target compound’s azetidine-oxadiazole system likely increases rigidity and reduces solubility compared to triazole-containing analogs. Fluorophenoxy and pyridinyl groups balance lipophilicity, favoring membrane permeability .
- Triazole-based analogs (e.g., ) exhibit higher solubility due to sulfonyl or thioether linkages but may suffer from metabolic instability.
Bioactivity Insights
- While direct biological data for the target compound are absent, structural analogs with 1,2,4-triazole or oxadiazole cores show activity against kinases, antimicrobial targets, and inflammatory mediators .
- The pyridinyl group in the target molecule may enhance binding to metalloenzymes or nucleotide-binding domains, analogous to pyridine-containing kinase inhibitors .
Crystallographic and Stability Data
- Crystallographic studies of related compounds (e.g., oxadiazole-thiophene derivatives ) use SHELX software for refinement, suggesting similar approaches could resolve the target compound’s conformation .
- Thermal stability of azetidine-containing compounds is understudied but critical for formulation development.
Biological Activity
The compound 2-(2-Fluorophenoxy)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex molecular structure that incorporates a fluorophenoxy group, a pyridine moiety, and an oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure
The chemical formula for the compound is , and its structural representation can be summarized as follows:
- Fluorophenoxy Group : Contributes to lipophilicity and biological activity.
- Pyridine Ring : Known for its role in various pharmacological activities.
- Oxadiazole Group : Associated with diverse biological effects including anticancer and antimicrobial properties.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with oxadiazole derivatives, including those similar to the target compound. The following sections detail specific activities observed in related compounds and anticipated for this particular structure.
Anticancer Activity
- Mechanism of Action :
- Case Studies :
Antimicrobial Activity
- Antibacterial Properties :
- Compounds containing the pyridine and oxadiazole frameworks have demonstrated effective antibacterial activity against Gram-positive bacteria .
- The fluorophenoxy derivative has shown promising results in inhibiting bacterial growth, suggesting that similar activities may be expected from the target compound.
Research Findings
A summary of relevant research findings on related compounds is presented in the table below:
| Compound Name | Activity Type | IC50 Value (μM) | Target Cell Line |
|---|---|---|---|
| Oxadiazole Derivative 1 | Anticancer | 1.143 | Renal Cancer |
| Oxadiazole Derivative 2 | Anticancer | 2.76 | Ovarian Cancer |
| Pyridine-Oxadiazole Hybrid | Antibacterial | Not specified | Gram-positive Bacteria |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds containing the oxadiazole moiety in anticancer therapy. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, a study involving substituted 3-(1,2,4-oxadiazol-5-yl) derivatives demonstrated promising anticancer properties when tested against a panel of 60 cancer cell lines by the National Cancer Institute (NCI) .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(1,2,4-Oxadiazol-5-yl) Derivative | A549 (Lung Cancer) | 12.5 | |
| Another Oxadiazole Compound | MCF7 (Breast Cancer) | 8.0 |
Antimicrobial Properties
Compounds similar to 2-(2-Fluorophenoxy)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone have been investigated for their antimicrobial effects. The presence of the pyridine and oxadiazole rings enhances their interaction with microbial targets, making them effective against various pathogens.
Agricultural Applications
The compound's structure suggests potential use as a pesticide or herbicide. Similar compounds have been employed to control phytopathogenic microorganisms and enhance crop protection. Research into related oxadiazole derivatives has shown efficacy in preventing fungal infections in crops .
Case Study 1: Anticancer Screening
A comprehensive screening of several oxadiazole derivatives was conducted to assess their anticancer potential. The results indicated that compounds with specific substitutions on the oxadiazole ring exhibited significant activity against multiple cancer types, highlighting the importance of structural modifications for enhancing efficacy .
Case Study 2: Agricultural Efficacy
In a field trial assessing the effectiveness of new agrochemical formulations containing oxadiazole derivatives, researchers observed substantial reductions in fungal diseases on treated crops compared to controls. This study underscores the potential for these compounds in agricultural settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
